N-(2-Anthraquinonyl)-N'-isopropyloxamide
Description
N-(2-Anthraquinonyl)-N'-isopropyloxamide is a synthetic oxamide derivative featuring an anthraquinone core substituted at the 2-position and an isopropyl group linked via an oxamide bridge. Anthraquinone derivatives are widely studied for their applications in dyes, pharmaceuticals, and materials science due to their redox activity, photostability, and ability to intercalate into biological matrices. The oxamide moiety, a dicarboxamide, provides structural rigidity and hydrogen-bonding capabilities, which may influence molecular interactions in biological or material systems.
Properties
CAS No. |
92573-40-5 |
|---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-N'-propan-2-yloxamide |
InChI |
InChI=1S/C19H16N2O4/c1-10(2)20-18(24)19(25)21-11-7-8-14-15(9-11)17(23)13-6-4-3-5-12(13)16(14)22/h3-10H,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
DKCROPSFDDHHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Nitration-Reduction Sequence
Anthraquinone undergoes nitration at the 2-position using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 2-nitroanthraquinone. Subsequent reduction with sodium sulfide (Na₂S) or hydrogenation over a palladium catalyst produces 2-aminoanthraquinone.
Reaction Conditions :
Direct Amination
Direct amination using hydroxylamine derivatives in the presence of phase-transfer catalysts (e.g., benzyltributylammonium chloride) avoids nitration intermediates. This method is less common due to lower regioselectivity.
Oxamide Bridge Formation
The oxamide moiety (-NH-C(O)-C(O)-NH-) is constructed via coupling reactions between 2-aminoanthraquinone and isopropylamine. Three strategies are prominent:
Stepwise Coupling with Oxalyl Chloride
Oxalyl chloride (Cl-C(O)-C(O)-Cl) reacts sequentially with isopropylamine and 2-aminoanthraquinone under controlled conditions:
- Monoamide Formation :
- Isopropylamine (1.2 eq) is added dropwise to oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C.
- Reaction proceeds for 2 h, yielding Cl-C(O)-C(O)-NH-isopropyl.
- Second Amidation :
- 2-Aminoanthraquinone (1 eq) is added with triethylamine (TEA) as a base.
- Stirred at room temperature for 12 h, followed by precipitation in ice water.
Key Data :
One-Pot Coupling Using Carbodiimide Reagents
A mixture of 2-aminoanthraquinone, isopropylamine, and oxalic acid is activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
- Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DMF, 25°C, 24 h
- Yield : 68–75%
- Advantage : Avoids handling toxic oxalyl chloride.
Alternative Routes via Preformed Oxamate Esters
Ethyl oxamate (EtO-C(O)-C(O)-NH₂) serves as a bifunctional intermediate:
- Ester Aminolysis :
- Ethyl oxamate reacts with isopropylamine in ethanol under reflux (8 h), forming NH₂-C(O)-C(O)-NH-isopropyl.
- Coupling with 2-Aminoanthraquinone :
- The diamine intermediate is activated with thionyl chloride (SOCl₂) and coupled to 2-aminoanthraquinone in DCM.
Reaction Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Oxalyl Chloride | 72–78 | ≥95 | High efficiency, scalable | Requires toxic reagents |
| EDCl/HOBt Coupling | 68–75 | 90–93 | Mild conditions | Costly reagents |
| Oxamate Ester Route | 60–65 | 93 | Avoids gaseous byproducts | Multi-step, lower yield |
Mechanistic Considerations
- Oxalyl Chloride Route : Proceeds via nucleophilic acyl substitution, with TEA neutralizing HCl byproducts.
- EDCl Activation : Forms an active ester intermediate, enabling amide bond formation without racemization.
- Side Reactions : Over-alkylation or dimerization is mitigated by stoichiometric control and low-temperature conditions.
Purification and Characterization
- Recrystallization : Ethanol/water (3:1 v/v) yields crystalline product.
- Spectroscopic Data :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-Anthraquinonyl)-N’-isopropyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields such as dye manufacturing and pharmaceuticals.
Scientific Research Applications
N-(2-Anthraquinonyl)-N’-isopropyloxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Anthraquinonyl)-N’-isopropyloxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide
This analog differs in two key aspects:
Anthraquinone Substitution Position: The anthraquinone moiety is substituted at the 1-position instead of the 2-position.
Oxamide Substituent : The 2-hydroxyethyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.
Collision Cross-Section (CCS) Data (for [M+H]+ adducts):
| Compound | Predicted CCS (Ų) | Source |
|---|---|---|
| N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide | 175.0 | |
| N-(2-Anthraquinonyl)-N'-isopropyloxamide* | ~180–190 (estimated) | N/A |
Note: CCS values for the target compound are extrapolated based on the increased steric bulk of the isopropyl group compared to 2-hydroxyethyl.
The hydroxyethyl analog’s lower CCS suggests a more compact structure, while the isopropyl group likely enhances hydrophobicity and membrane permeability, critical for pharmaceutical applications .
Functional Group Comparison: Oxamide vs. Benzamide Derivatives
CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecylbenzamide)
Benzamide derivatives, such as CTPB, exhibit epigenetic modulation (e.g., histone acetyltransferase inhibition) due to their planar aromatic systems and substituent-driven lipophilicity . In contrast, oxamides like this compound offer dual hydrogen-bonding sites and greater conformational flexibility, which may enhance binding specificity in protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
